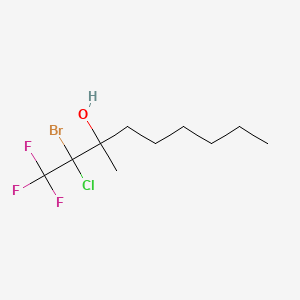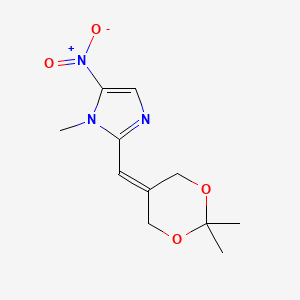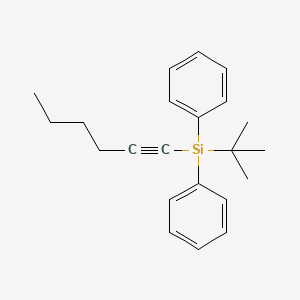![molecular formula C16H22O4 B14271747 4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid CAS No. 167993-92-2](/img/structure/B14271747.png)
4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexyl ring through a methoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the cyclohexyl derivative and subsequent coupling with the benzoic acid moiety. One common synthetic route involves the following steps:
Preparation of 4-(Methoxymethyl)cyclohexanol: This can be achieved through the reduction of 4-(Methoxymethyl)cyclohexanone using a reducing agent such as sodium borohydride.
Formation of 4-(Methoxymethyl)cyclohexyl methanol: The alcohol group of 4-(Methoxymethyl)cyclohexanol is then converted to a methoxy group using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Benzoic Acid: The final step involves the esterification of the methoxy derivative with benzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[4-(Formyl)cyclohexyl]methoxy}benzoic acid.
Reduction: Formation of 4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the cyclohexyl moiety.
4-(Methoxymethyl)benzoic acid: Similar but without the cyclohexyl ring.
Cyclohexylbenzoic acid: Contains the cyclohexyl ring but lacks the methoxymethyl group.
Uniqueness
4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid is unique due to the presence of both the cyclohexyl ring and the methoxymethyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Eigenschaften
CAS-Nummer |
167993-92-2 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
4-[[4-(methoxymethyl)cyclohexyl]methoxy]benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-19-10-12-2-4-13(5-3-12)11-20-15-8-6-14(7-9-15)16(17)18/h6-9,12-13H,2-5,10-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
KUFCBLMMGRPWBN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCC(CC1)COC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

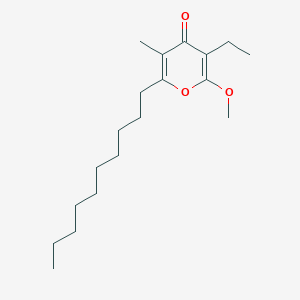

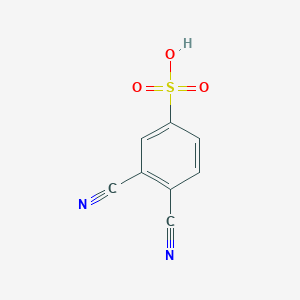

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
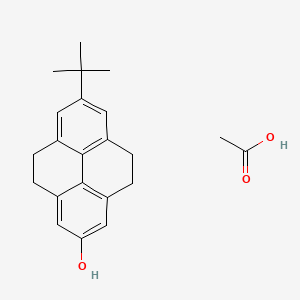
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
